N'-(2-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide
CAS No.: 331428-09-2
Cat. No.: VC7143496
Molecular Formula: C14H18N2O3
Molecular Weight: 262.309
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 331428-09-2 |
|---|---|
| Molecular Formula | C14H18N2O3 |
| Molecular Weight | 262.309 |
| IUPAC Name | N'-(2-methylphenyl)-N-(oxolan-2-ylmethyl)oxamide |
| Standard InChI | InChI=1S/C14H18N2O3/c1-10-5-2-3-7-12(10)16-14(18)13(17)15-9-11-6-4-8-19-11/h2-3,5,7,11H,4,6,8-9H2,1H3,(H,15,17)(H,16,18) |
| Standard InChI Key | XMLXDMOLBWMSQF-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1NC(=O)C(=O)NCC2CCCO2 |
Introduction
N'-(2-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide is a complex organic compound with a molecular formula of C14H18N2O3 and a molecular weight of 262.309 g/mol. Its CAS number is 331428-09-2. This compound belongs to the class of amides, which are known for their diverse applications in organic chemistry and pharmaceuticals.
Synthesis and Preparation
The synthesis of N'-(2-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide typically involves multiple steps, including the reaction of appropriate amine and carboxylic acid derivatives. The exact synthetic pathway can vary depending on the desired purity and yield, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time.
Potential Applications
While specific applications of N'-(2-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide are not widely documented, compounds with similar structures are often explored for their potential in pharmaceuticals and organic synthesis. The presence of the oxolan ring and the amide functionality suggests potential biological activity or utility as an intermediate in the synthesis of more complex molecules.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume